ニコチン酸プロピル

概要

説明

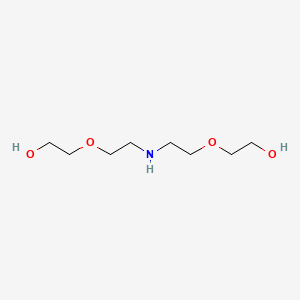

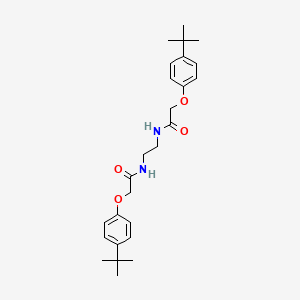

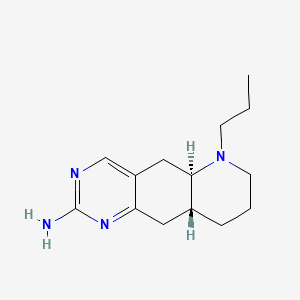

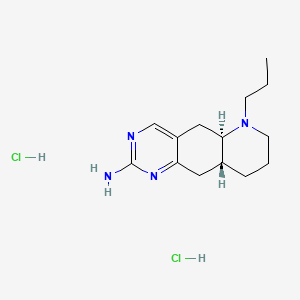

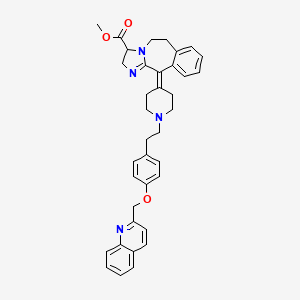

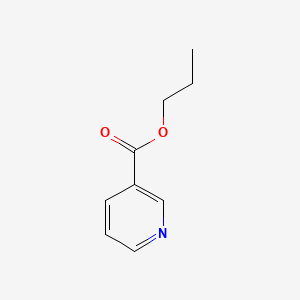

Propyl nicotinate is a compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It is also known by its IUPAC name, propyl nicotinate .

Synthesis Analysis

The synthesis of propyl nicotinate has been reported in various studies. For instance, one approach involves the preparation of trans (NO,OH)-cis (NO2,NO2)- [RuNO (L)2 (NO2)2OH], where L = ethyl nicotinate (I) and methyl nicotinate (II) . The structures of these complexes were characterized by X-ray diffraction and analyzed by Hirshfeld surface analysis .Molecular Structure Analysis

The molecular structure of propyl nicotinate consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for propyl nicotinate is 1S/C9H11NO2/c1-2-6-12-9(11)8-4-3-5-10-7-8/h3-5,7H,2,6H2,1H3 .Physical And Chemical Properties Analysis

Propyl nicotinate is a solid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 234.1±13.0 °C at 760 mmHg, and a flash point of 95.4±19.8 °C . It has a molar refractivity of 45.4±0.3 cm3 .科学的研究の応用

製薬用途

ニコチン酸プロピルは、多機能ファーマコフォアとして知られるニコチン酸の誘導体です。 酸化還元反応や非酸化還元反応、抗酸化活性など、さまざまな生物学的活性により、さまざまな医療用途で利用されてきました 。 医薬品では、ニコチン酸受容体に作用する新薬の開発に使用でき、心血管疾患などの病状に対する治療上の利点を提供する可能性があります .

バイオテクノロジー

バイオテクノロジーの分野では、ニコチン酸プロピルの母体化合物であるニコチン酸は、ニコチンアミドモノヌクレオチド(NMN)の生合成に関与しています。 NMNは、ニコチンアミドアデニンジヌクレオチド(NAD +)の必須前駆体であり、NAD +は、代謝酸化還元反応における役割とNAD依存性シグナル伝達の基質としての役割により、製薬およびバイオテクノロジー業界で重要です .

医学研究

ニコチン酸プロピルは、そのアナログの活性により、医学研究において影響を与える可能性があります。ニコチン酸プロピルを含むニコチン酸誘導体は、酸化還元反応、DNA修復、ゲノム安定性の維持、細胞シグナル伝達経路における可能性について調査されています。 これらの特性は、治療の可能性を秘めた新規生物活性化合物の開発に活用できます .

工業用途

工業的な設定では、ニコチン酸プロピルは、ニコチン酸の合成における潜在的な用途について調査できます。ニコチン酸の生産は、飼料添加物、食品添加物、製薬用途としての用途において重要です。 ニコチン酸プロピルを含む、市販の原材料からニコチン酸を製造する生態学的メソッドに関する研究が、グリーンケミストリーのニーズを満たすために進行しています .

環境用途

ニコチン酸プロピルの環境用途は、その母体化合物の細菌におけるニコチンの分解経路における役割に関連付けることができます。 このプロセスは、有害な汚染物質であるニコチンをタバコ工場の廃棄物から除去するための生物修復戦略にとって不可欠です .

食品産業

食品産業におけるニコチン酸プロピルの特定の用途は直接文書化されていませんが、その母体化合物であるニコチン酸は、食品添加物として広く使用されています。食品の鮮度、外観、味、食感の維持に役割を果たします。 食品添加物とその最近の傾向に関する研究は、ニコチン酸プロピルがこの分野でどのように利用できるかについての洞察を提供する可能性があります .

化粧品用途

ニコチン酸プロピルは、ニアシンアミドという密接に関連する化合物の有益な効果により、化粧品業界で用途を見つける可能性があります。 ニアシンアミドは、酸化ストレス、炎症、色素沈着を軽減するなど、複数の機能を果たすため、スキンケア製品に使用されています。これは、ニコチン酸プロピルにも関心のある特性である可能性があります .

農業

農業では、ニコチン酸プロピルなどのニコチン酸誘導体は、殺虫活性のために合成できます。 新規ニアシンアミド誘導体に関する研究では、高い殺菌または除草活性が見られることが示されており、これは、ニコチン酸プロピルを新規農薬の開発に適用できる可能性があります .

Safety and Hazards

将来の方向性

While specific future directions for propyl nicotinate research are not available, studies have suggested the potential for deeper biological investigations of related compounds . Additionally, the development of new biotechnologies for the use of nicotine, the enzymes involved in its catabolism, and the microorganisms capable of degrading the alkaloid has been proposed .

作用機序

Target of Action

Propyl nicotinate, a derivative of nicotine, primarily targets nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic and composed of five homomeric or heteromeric subunits . They are found in various regions of the brain, including autonomic ganglia, the adrenal medulla, neuromuscular junctions, and the brain .

Mode of Action

Propyl nicotinate, similar to nicotine, acts as an agonist at nAChRs . It binds to these receptors, particularly on dopaminergic neurons in the cortico-limbic pathways . This binding dramatically stimulates neurons and ultimately blocks synaptic transmission .

Biochemical Pathways

The biochemical pathways affected by propyl nicotinate are similar to those of nicotine. Nicotine is metabolized via three primary pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways involve a series of enzymatic reactions that transform nicotine into various metabolites .

Pharmacokinetics

Nicotine has a typical initial half-life of 1.35 hours and a terminal half-life of 17 hours . The bioavailability of nicotine is product-specific and decreases with increasing nicotine ISO yield . It also increases with increasing body weight .

Result of Action

The molecular and cellular effects of propyl nicotinate’s action are likely to be similar to those of nicotine. Nicotine exerts two effects: a stimulant effect exerted at the locus ceruleus and a reward effect in the limbic system . These effects are due to the activation of nAChRs by nicotine .

特性

IUPAC Name |

propyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-6-12-9(11)8-4-3-5-10-7-8/h3-5,7H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAOCVVWIKGTOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227629 | |

| Record name | Nicodan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7681-15-4 | |

| Record name | Propyl nicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicodan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicodan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicodan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80CZF4GX8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。